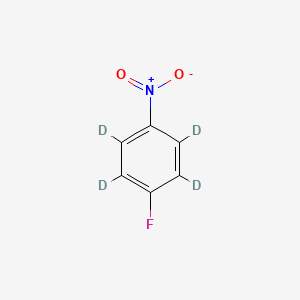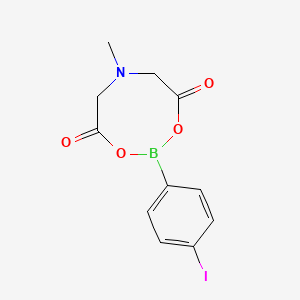
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Descripción general
Descripción
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as IDO, is a boron-containing compound that has been widely studied for its potential applications in various scientific fields. This compound has unique properties that make it suitable for use in different research areas, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves the inhibition of various enzymes and proteins that are involved in different cellular processes. 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione), which is an enzyme that plays a key role in the metabolism of tryptophan. This inhibition leads to the accumulation of tryptophan in cells, which can have various effects on cellular processes, including the regulation of immune responses and the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. Furthermore, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to regulate immune responses by modulating the activity of immune cells, including T cells and dendritic cells. 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages and limitations for use in lab experiments. One of the main advantages is its unique boron-containing structure, which makes it suitable for use in various applications, including biochemistry, pharmacology, and materials science. However, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is also relatively expensive and difficult to synthesize, which can limit its use in some experiments. Additionally, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a relatively short half-life, which can make it difficult to study its long-term effects in cells and tissues.
Direcciones Futuras
There are several future directions for research on 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. One potential area of research is the development of new drugs that target 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione for the treatment of cancer and other diseases. Another potential direction is the synthesis of new materials using 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a building block. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its potential applications in different scientific fields.
Métodos De Síntesis
The synthesis of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves the reaction of 4-iodoaniline with boric acid, followed by the addition of methylamine and 1,2-ethanedione. This reaction leads to the formation of 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a white solid, which can be purified using various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been extensively studied for its potential applications in different scientific fields. In biochemistry, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been used as a tool for studying protein-ligand interactions and for designing new drugs. In pharmacology, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential use in the synthesis of new materials, including polymers and nanoparticles.
Propiedades
IUPAC Name |
2-(4-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKNJEGAWBNFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BINO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746271 | |
| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1257649-56-1 | |
| Record name | 2-(4-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257649-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




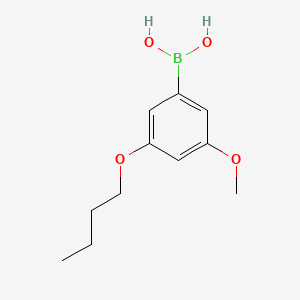
![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
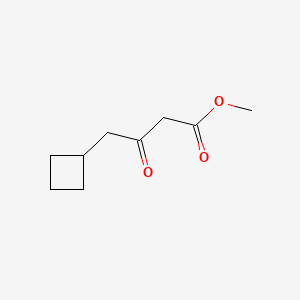

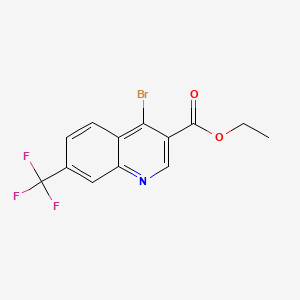


![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)

